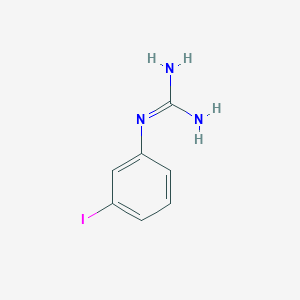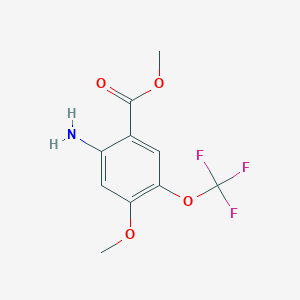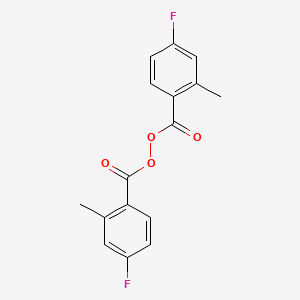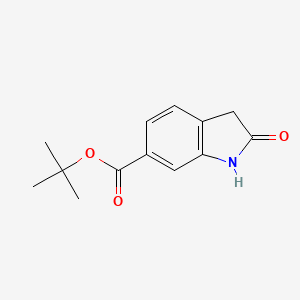
tert-Butyl 2-oxoindoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-oxoindoline-6-carboxylate: is a chemical compound that belongs to the indoline family Indoline derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-oxoindoline-6-carboxylate typically involves the reaction of indoline derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 2-oxoindoline-6-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various indoline-based compounds .
Biology: In biological research, this compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. It is used in the development of new therapeutic agents .
Medicine: In medicine, this compound is explored for its potential use in drug development. Its derivatives are investigated for their efficacy in treating various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
- tert-Butyl indoline-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 6-bromoindoline-1-carboxylate
Comparison: tert-Butyl 2-oxoindoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H15NO3 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
tert-butyl 2-oxo-1,3-dihydroindole-6-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)9-5-4-8-7-11(15)14-10(8)6-9/h4-6H,7H2,1-3H3,(H,14,15) |
Clé InChI |
PKJZPNBBVNYPTB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC2=C(CC(=O)N2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Dimethyl(phenyl)silyl]phenylboronic Acid](/img/structure/B13676503.png)
![Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate](/img/structure/B13676505.png)
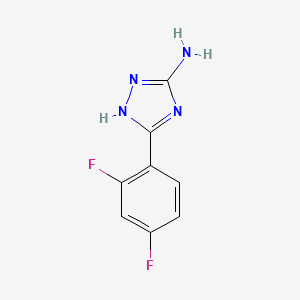
![[1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine](/img/structure/B13676517.png)
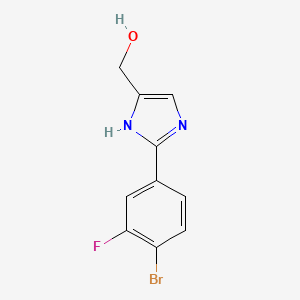
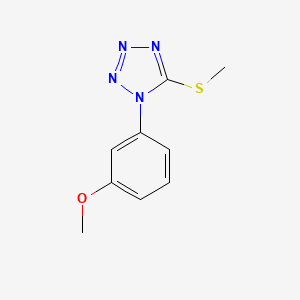
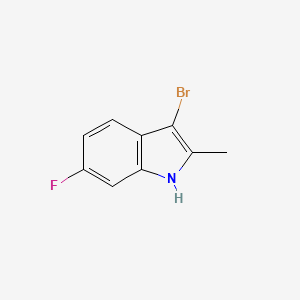

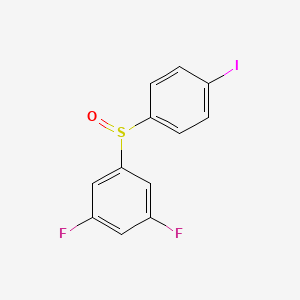
![N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide](/img/structure/B13676540.png)
